N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-13-2-5-15(6-3-13)29(25,26)22-16(7-9-19(22)23)20(24)21-14-4-8-17-18(12-14)28-11-10-27-17/h2-6,8,12,16H,7,9-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEUDFADSMAOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4-methylbenzenesulfonyl chloride, and proline derivatives. The reaction conditions may involve:
Step 1: Formation of the benzodioxin ring through cyclization reactions.
Step 2: Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Step 3: Coupling with proline derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the sulfonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes such as proteases and kinases, where the compound acts as an inhibitor by binding to the active site and preventing substrate access. The pathways involved may include signal transduction pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-chlorophenyl)sulfonyl]-5-oxoprolinamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]-5-oxoprolinamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitrophenyl)sulfonyl]-5-oxoprolinamide
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the benzodioxin and sulfonyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
